molecular formula C6H10O4 B14687071 1,4,6,10-Tetraoxaspiro[4.5]decane CAS No. 24472-05-7

1,4,6,10-Tetraoxaspiro[4.5]decane

Katalognummer: B14687071
CAS-Nummer: 24472-05-7
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: MDEYWYJDVASLGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,6,10-Tetraoxaspiro[45]decane is a chemical compound with a unique spirocyclic structure It is characterized by the presence of four oxygen atoms within its molecular framework, forming a spiro[45]decane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,10-Tetraoxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This process forms a spirocyclic acetal intermediate, which is then further reacted to introduce additional oxygen atoms into the structure. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,6,10-Tetraoxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Wissenschaftliche Forschungsanwendungen

1,4,6,10-Tetraoxaspiro[4.5]decane has several scientific research applications:

Wirkmechanismus

The mechanism by which 1,4,6,10-Tetraoxaspiro[4.5]decane exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites, influencing biological processes. For example, it may interact with enzymes or receptors, modulating their activity and leading to desired biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but with fewer oxygen atoms.

    1,6,9-Tri-oxaspiro[4.5]decane: Another related compound with three oxygen atoms in the spirocyclic ring.

Uniqueness

1,4,6,10-Tetraoxaspiro[4.5]decane is unique due to its four oxygen atoms, which provide distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar counterparts .

Eigenschaften

CAS-Nummer

24472-05-7

Molekularformel

C6H10O4

Molekulargewicht

146.14 g/mol

IUPAC-Name

1,4,6,10-tetraoxaspiro[4.5]decane

InChI

InChI=1S/C6H10O4/c1-2-7-6(8-3-1)9-4-5-10-6/h1-5H2

InChI-Schlüssel

MDEYWYJDVASLGB-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(OC1)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.